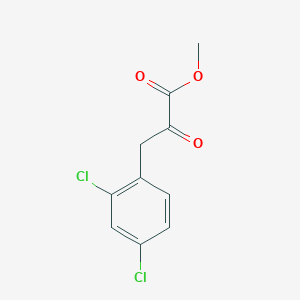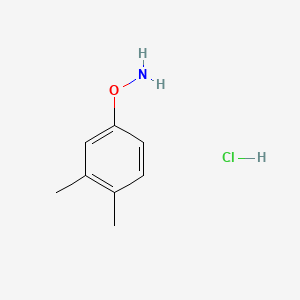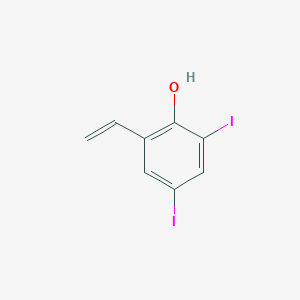![molecular formula C14H13NO4 B13698004 Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B13698004.png)
Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a dioxino ring fused to a quinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aniline derivatives with acetaldehyde under microwave irradiation has been reported to yield quinaldine derivatives . This method can be adapted to synthesize the desired compound by selecting suitable starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-diones, while reduction can produce dihydroquinoline derivatives .
科学研究应用
Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the development of treatments for neurodegenerative diseases.
相似化合物的比较
Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate can be compared with other similar compounds such as:
- 2-(8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-ylthio)-N-(4-methoxyphenyl)acetamide
- 2-(8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-ylthio)-N-(2-methoxyphenyl)acetamide
- 4-Hydroxy-2-quinolones
These compounds share structural similarities but differ in their functional groups and specific applications. The unique dioxino ring in this compound distinguishes it from other quinoline derivatives, contributing to its distinct chemical and biological properties.
属性
分子式 |
C14H13NO4 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC 名称 |
ethyl 2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate |
InChI |
InChI=1S/C14H13NO4/c1-2-17-14(16)10-5-9-6-12-13(19-4-3-18-12)7-11(9)15-8-10/h5-8H,2-4H2,1H3 |
InChI 键 |
FKBUPOFMMWGTDT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C2C=C3C(=CC2=C1)OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine](/img/structure/B13697926.png)
![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate](/img/structure/B13697934.png)

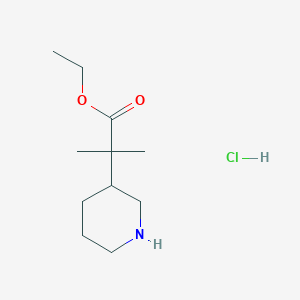

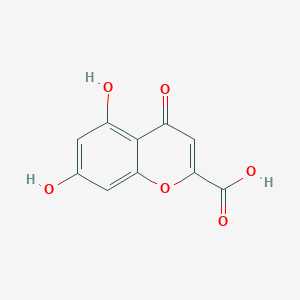
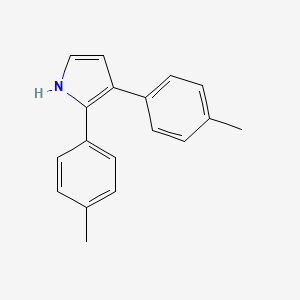

![2-Methoxy-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aniline](/img/structure/B13697960.png)
![Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate](/img/structure/B13697961.png)
